molecular formula C9H12BrNO2S B1444356 4-bromo-N,2,6-trimethylbenzenesulfonamide CAS No. 937014-24-9

4-bromo-N,2,6-trimethylbenzenesulfonamide

Cat. No.: B1444356
CAS No.: 937014-24-9
M. Wt: 278.17 g/mol
InChI Key: GZEMPFZLAXJMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N,2,6-trimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol . This compound is characterized by the presence of a bromine atom attached to the aromatic ring at the 4th position, along with three methyl groups and a sulfonamide group. It is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,2,6-trimethylbenzenesulfonamide typically involves the bromination of N,2,6-trimethylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position of the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,2,6-trimethylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce sulfonic acid derivatives.

Mechanism of Action

The mechanism of action of 4-bromo-N,2,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and biological activity. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. Additionally, its ability to undergo substitution reactions allows it to modify the activity of various biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N,2,6-trimethylbenzenesulfonamide is unique due to the specific positioning of the bromine atom and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N,2,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-6-4-8(10)5-7(2)9(6)14(12,13)11-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEMPFZLAXJMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N,2,6-trimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N,2,6-trimethylbenzenesulfonamide
Reactant of Route 3
4-bromo-N,2,6-trimethylbenzenesulfonamide
Reactant of Route 4
4-bromo-N,2,6-trimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N,2,6-trimethylbenzenesulfonamide
Reactant of Route 6
4-bromo-N,2,6-trimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.